molecular formula C8H5N3 B142955 4-Methylpyridine-2,3-dicarbonitrile CAS No. 157311-93-8

4-Methylpyridine-2,3-dicarbonitrile

Cat. No. B142955
CAS RN: 157311-93-8
M. Wt: 143.15 g/mol
InChI Key: PASBXIWCOQQXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpyridine-2,3-dicarbonitrile, also known as M2DCN, is a heterocyclic compound with the chemical formula C7H4N4. It is a derivative of pyridine and is used in various scientific research applications due to its unique properties. M2DCN has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented.

Mechanism Of Action

The mechanism of action of 4-Methylpyridine-2,3-dicarbonitrile is not well understood. However, it has been suggested that 4-Methylpyridine-2,3-dicarbonitrile may act as a chelating agent, binding to metal ions and forming stable complexes. 4-Methylpyridine-2,3-dicarbonitrile has been shown to selectively bind to copper(II) ions, forming a 1:2 complex with a high binding constant.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Methylpyridine-2,3-dicarbonitrile. However, studies have shown that 4-Methylpyridine-2,3-dicarbonitrile can be toxic to cells at high concentrations. 4-Methylpyridine-2,3-dicarbonitrile has also been shown to induce oxidative stress in cells, leading to DNA damage and cell death.

Advantages And Limitations For Lab Experiments

4-Methylpyridine-2,3-dicarbonitrile has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 4-Methylpyridine-2,3-dicarbonitrile is also stable under normal lab conditions and can be stored for long periods without degradation. However, 4-Methylpyridine-2,3-dicarbonitrile has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. 4-Methylpyridine-2,3-dicarbonitrile is also insoluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 4-Methylpyridine-2,3-dicarbonitrile. One area of research could focus on the synthesis of new pyridine-based macrocycles using 4-Methylpyridine-2,3-dicarbonitrile as a precursor. These macrocycles could have potential applications in catalysis, molecular recognition, and drug delivery systems. Another area of research could focus on the development of new fluorescent probes for the detection of metal ions using 4-Methylpyridine-2,3-dicarbonitrile as a scaffold. Finally, more research is needed to understand the mechanism of action of 4-Methylpyridine-2,3-dicarbonitrile and its potential applications in coordination chemistry and other areas of research.
Conclusion:
In conclusion, 4-Methylpyridine-2,3-dicarbonitrile is a heterocyclic compound that has been used in various scientific research applications. It can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented. 4-Methylpyridine-2,3-dicarbonitrile has several potential applications in coordination chemistry, catalysis, molecular recognition, and drug delivery systems. Further research is needed to fully understand the potential of 4-Methylpyridine-2,3-dicarbonitrile in these areas.

Synthesis Methods

4-Methylpyridine-2,3-dicarbonitrile can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dichloropyridine with potassium cyanide in the presence of a phase-transfer catalyst. The reaction occurs in a two-phase system of water and an organic solvent, such as toluene or dichloromethane. The resulting product is then purified through recrystallization or column chromatography. Other methods of synthesis include the reaction of 2,3-dichloropyridine with sodium cyanide in the presence of copper(I) iodide and the reaction of 2,3-dichloropyridine with sodium azide followed by treatment with sodium cyanide.

Scientific Research Applications

4-Methylpyridine-2,3-dicarbonitrile has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a ligand in coordination chemistry, and as a fluorescent probe for the detection of metal ions. 4-Methylpyridine-2,3-dicarbonitrile has also been used in the synthesis of pyridine-based macrocycles, which have potential applications in catalysis, molecular recognition, and drug delivery systems.

properties

CAS RN

157311-93-8

Product Name

4-Methylpyridine-2,3-dicarbonitrile

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

4-methylpyridine-2,3-dicarbonitrile

InChI

InChI=1S/C8H5N3/c1-6-2-3-11-8(5-10)7(6)4-9/h2-3H,1H3

InChI Key

PASBXIWCOQQXDM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)C#N)C#N

Canonical SMILES

CC1=C(C(=NC=C1)C#N)C#N

synonyms

2,3-Pyridinedicarbonitrile,4-methyl-(9CI)

Origin of Product

United States

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